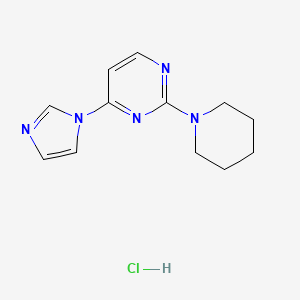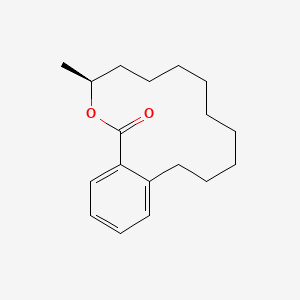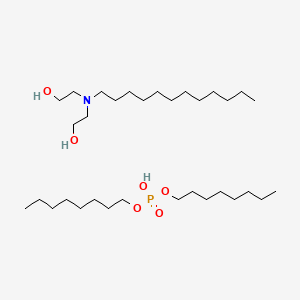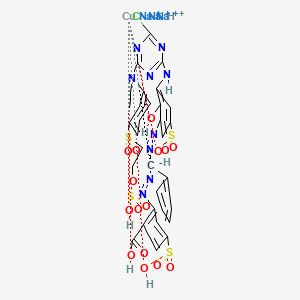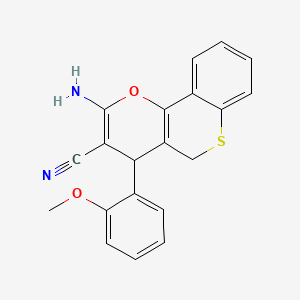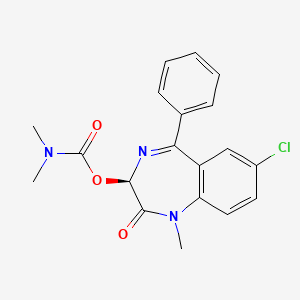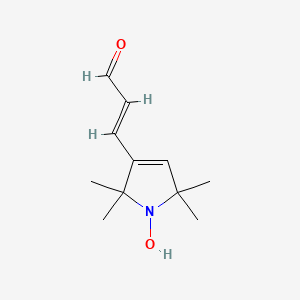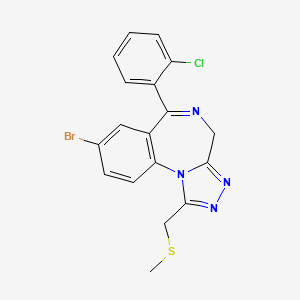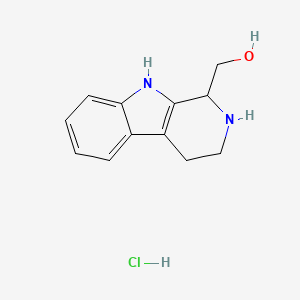
1,2,3,4-Tetrahydro-9H-pyrido(3,4-b)indole-1-methanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxymethyl-1,2,3,4-tetrahydronorharmane hydrochloride is a chemical compound belonging to the class of β-carboline alkaloids. These compounds are known for their diverse biological activities, including potential therapeutic applications. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxymethyl-1,2,3,4-tetrahydronorharmane hydrochloride typically involves the hydroxymethylation of 1,2,3,4-tetrahydronorharmane. This process can be achieved through the reaction of 1,2,3,4-tetrahydronorharmane with formaldehyde under acidic conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale hydroxymethylation reactions in controlled environments to ensure high yield and purity. The use of continuous flow reactors and automated systems can optimize the reaction conditions and improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Hydroxymethyl-1,2,3,4-tetrahydronorharmane hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Hydroxymethyl-1,2,3,4-tetrahydronorharmane hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role as a monoamine oxidase inhibitor.
Medicine: Investigated for its potential therapeutic applications, such as antidepressant and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Hydroxymethyl-1,2,3,4-tetrahydronorharmane hydrochloride involves its interaction with various molecular targets. As a monoamine oxidase inhibitor, it can inhibit the activity of monoamine oxidase enzymes, leading to increased levels of neurotransmitters such as serotonin and dopamine. This action is believed to contribute to its antidepressant effects. Additionally, its potential anticancer activity may involve the inhibition of specific signaling pathways and the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Norharmane: A β-carboline alkaloid with similar biological activities.
Harmane: Another β-carboline alkaloid known for its psychoactive properties.
Tetrahydronorharmane: The parent compound without the hydroxymethyl group.
Uniqueness: 1-Hydroxymethyl-1,2,3,4-tetrahydronorharmane hydrochloride is unique due to the presence of the hydroxymethyl group, which can enhance its solubility and reactivity. This modification can also influence its biological activity, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
95750-53-1 |
|---|---|
Fórmula molecular |
C12H15ClN2O |
Peso molecular |
238.71 g/mol |
Nombre IUPAC |
2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-ylmethanol;hydrochloride |
InChI |
InChI=1S/C12H14N2O.ClH/c15-7-11-12-9(5-6-13-11)8-3-1-2-4-10(8)14-12;/h1-4,11,13-15H,5-7H2;1H |
Clave InChI |
SXADYMDCEMGUQK-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(C2=C1C3=CC=CC=C3N2)CO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




